molecular formula C8H9FO B1295094 1-(3-Fluorophenyl)ethanol CAS No. 402-63-1

1-(3-Fluorophenyl)ethanol

Cat. No. B1295094
CAS RN: 402-63-1
M. Wt: 140.15 g/mol
InChI Key: YESOPGLEIJQAEF-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)ethanol is a building block used in pharmaceutical synthesis . It is also described as a useful research chemical .


Synthesis Analysis

The synthesis of 1-(3-Fluorophenyl)ethanol involves the use of 1,4-dioxane, hydrogen chloride, and methanol . The yield of the reaction can reach up to 99% under certain conditions .


Molecular Structure Analysis

The molecular formula of 1-(3-Fluorophenyl)ethanol is C8H9FO . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) account for the ability to donate and accept electrons .


Chemical Reactions Analysis

1-(3-Fluorophenyl)ethanol demonstrates moderate stability under normal conditions . It can undergo various chemical transformations through reactions such as esterification, etherification, and oxidation .


Physical And Chemical Properties Analysis

1-(3-Fluorophenyl)ethanol is a clear, colorless liquid . It has a molecular weight of 140.15 . It has a boiling point of 121°C and a density of 1.21 g/cm^3 .

Scientific Research Applications

General Use of 1-(3-Fluorophenyl)ethanol

1-(3-Fluorophenyl)ethanol is a chemical compound used in various scientific fields . It’s a clear, colorless to yellow liquid with a refractive index of 1.4995-1.5045 at 20°C .

Application in Biotechnology

  • Specific Scientific Field : Biotechnology
  • Summary of the Application : 1-(3-Fluorophenyl)ethanol can be used as a substrate in reactions catalyzed by alcohol dehydrogenases (ADHs) . ADHs are a group of enzymes that catalyze the interconversion between alcohols and aldehydes or ketones .
  • Methods of Application or Experimental Procedures : The use of 1-(3-Fluorophenyl)ethanol in ADH-catalyzed reactions involves the transfer of a hydride from NAD(P)H to the carbonyl carbon of an aldehyde or ketone substrate . This process is often used in the asymmetric synthesis of chiral alcohols .
  • Results or Outcomes : The use of ADHs in the synthesis of chiral alcohols can result in high stereoselectivity under mild conditions . However, the widespread application of ADHs to the large-scale production of target products is still restricted due to their commercial availability and the low aqueous solubility of the substrates .

Properties of 1-(3-Fluorophenyl)ethanol

1-(3-Fluorophenyl)ethanol is a clear, colorless to yellow liquid . It has a refractive index of 1.4995-1.5045 at 20°C . The molecular formula of this compound is C8H9FO .

Safety Information

This compound is harmful in contact with skin and may cause skin irritation . It can also cause serious eye irritation and may cause respiratory irritation . Therefore, it’s recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Safety And Hazards

1-(3-Fluorophenyl)ethanol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes .

Future Directions

1-(3-Fluorophenyl)ethanol is used in the preparation and SAR of tolylamines with 5-HT6 receptor antagonist activity . This suggests potential future directions in the field of pharmaceutical synthesis.

properties

IUPAC Name

1-(3-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESOPGLEIJQAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942055
Record name 1-(3-Fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)ethanol

CAS RN

402-63-1, 20044-46-6
Record name 3-Fluoro-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=402-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-alpha-methylbenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402631
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Record name 402-63-1
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Record name 1-(3-Fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-α-methylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.320
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
M Speranza, F Rondino, A Giardini, A Paladini… - …, 2009 - Wiley Online Library
The effects of the presence of the ring fluorine atom on the conformational landscape of supersonically expanded isomeric 1‐(fluorophenyl)ethanols and their monohydrated clusters …
F Rondino, M Satta, S Piccirillo… - The Journal of …, 2016 - ACS Publications
The conformational landscape of (S)-1-(4-chlorophenyl)ethanol, its monohydrated complex, and its diastereomeric adducts with R- and S-butan-2-ol, have been investigated by …
Number of citations: 2 pubs.acs.org
PV Ramachandran, MP Jennings - Journal of fluorine chemistry, 2007 - Elsevier
The asymmetric catalytic hydroboration–oxidation of ring-fluorinated styrenes (F-PhCHCH 2 ) was achieved with catecholborane along with a combination of [Rh(COD) 2 ] + BF 4 − and (…
Number of citations: 10 www.sciencedirect.com
W Gao, H Fan, L Chen, H Wang, D Wei - Biotechnology Letters, 2016 - Springer
Objective To identify an esterase-mediated kinetic resolution of secondary alcohols in non-aqueous medium. Results An esterase, EST4, from a marine mud metagenomic library, …
Number of citations: 11 link.springer.com
GC Ou, HY Chen, Q Wang, Q Zhou, F Zeng - RSC advances, 2022 - pubs.rsc.org
Liquid molecules are difficult to crystallize, and their structures and absolute configurations cannot be directly determined by X-ray crystallography. We herein report the rapid …
Number of citations: 1 pubs.rsc.org
T Utsukihara, O Misumi, K Nakajima… - Journal of Molecular …, 2008 - Elsevier
The stereoinversion of ortho-, meta- and para-substituted fluoro, chloro, bromo and methyl 1-phenylethanols using red alga (Cyanidioschyzon merolae) was investigated. It was found …
Number of citations: 23 www.sciencedirect.com
W Borzecka, I Lavandera, V Gotor - The Journal of Organic …, 2013 - ACS Publications
The use of purified and overexpressed alcohol dehydrogenases to synthesize enantiopure fluorinated alcohols is shown. When the bioreductions were performed with ADH-A from …
Number of citations: 67 pubs.acs.org
AA Koesoema, DM Standley, S Ohshima, M Tamura… - Tetrahedron …, 2020 - Elsevier
We utilized acetophenone reductase from Geotrichum candidum NBRC 4597 (GcAPRD), wild type and Trp288Ala mutant, to reduce halogenated acetophenone analogs to their …
Number of citations: 14 www.sciencedirect.com
LH Andrade, L Piovan, MD Pasquini - Tetrahedron: Asymmetry, 2009 - Elsevier
The improvement of the enzymatic performance of Aspergillus terreus and Rhizopus oryzae in enantioselective bioreductions by using glycerol as a co-solvent has been studied. In the …
Number of citations: 50 www.sciencedirect.com
F Li, N Wang, L Lu, G Zhu - The Journal of Organic Chemistry, 2015 - ACS Publications
A neutral gold(I) complex [(IPr)AuCl] (IPr = 1,3-bis(diisopropylphenyl)imidazol-2-ylidene) was found to be a highly effective catalyst for the hydration of terminal alkynes, including …
Number of citations: 87 pubs.acs.org

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